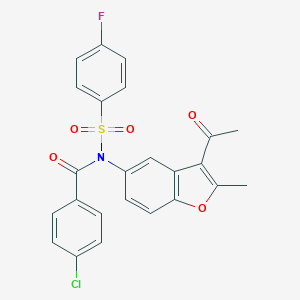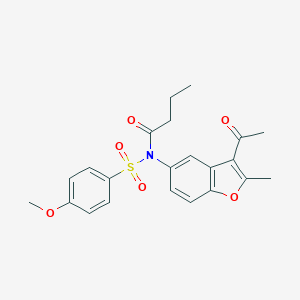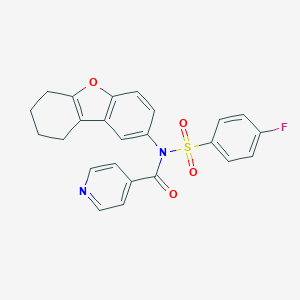![molecular formula C22H17BrN6OS B285056 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the triazolopyrimidine family and is known for its unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting key enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. For instance, it has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in bacterial and fungal growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is the complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several potential future directions for research on 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. For instance, further studies could investigate its potential therapeutic applications in other diseases beyond cancer. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, studies could investigate the potential side effects of this compound and ways to mitigate them.
Métodos De Síntesis
The synthesis of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3-bromophenylacetic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with 5-methylpyridin-3-amine to form the intermediate product. The final compound is obtained by reacting the intermediate product with thiophene-2-carboxylic acid hydrazide and 1,1'-carbonyldiimidazole.
Aplicaciones Científicas De Investigación
The unique chemical structure of 7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide makes it a promising candidate for drug development. Several studies have investigated the potential therapeutic applications of this compound. For instance, it has been shown to exhibit antitumor activity against various cancer cell lines. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent.
Propiedades
Fórmula molecular |
C22H17BrN6OS |
|---|---|
Peso molecular |
493.4 g/mol |
Nombre IUPAC |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H17BrN6OS/c1-13-18(21(30)26-16-7-3-9-24-12-16)19(14-5-2-6-15(23)11-14)29-22(25-13)27-20(28-29)17-8-4-10-31-17/h2-12,19H,1H3,(H,26,30)(H,25,27,28) |
Clave InChI |
HEWDUNMXJWFEJY-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5 |
SMILES canónico |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=CC(=CC=C4)Br)C(=O)NC5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)

![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
![Methyl 5-{acetyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285014.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)



